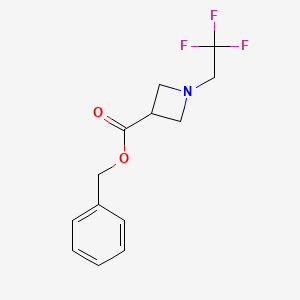
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
説明
“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 273.25 and a molecular formula of C13H14F3NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H14F3NO2 . This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 273.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.科学的研究の応用
Overview
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is a compound of interest in the realm of scientific research due to its potential applications across various fields. Although the specific compound was not directly found in the literature, several related compounds have been explored for their diverse applications in nanotechnology, polymer processing, biomedical applications, and as building blocks for more complex molecular structures. Here, we draw parallels and insights from the available research on similar compounds to infer the possible applications of this compound.
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been pivotal in supramolecular chemistry, demonstrating the capability of simple structures to self-assemble into one-dimensional, nanometer-sized structures. These are stabilized by hydrogen bonding and exhibit potential in nanotechnology and polymer processing. The principles underlying the self-assembly and multifunctionality of BTAs could be extrapolated to understand the applications of this compound in creating novel nanostructures and materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Structural Biology and Drug Development
Photoaffinity labeling, involving the use of photoreactive groups such as arylazide and benzophenone, plays a crucial role in structural biology. It aids in identifying drug targets, understanding transport processes, and elucidating the stereochemistry of ligand-receptor interactions. The structural versatility and reactivity of trifluoromethyl-containing compounds, akin to this compound, could be utilized in designing photoaffinity probes for advanced biomedical research and drug development (Vodovozova, 2007).
Optoelectronic Materials
Quinazolines and pyrimidines, enriched with polyhalogen and trifluoromethyl groups, have been explored for their optoelectronic properties. These compounds are integral to developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electronic and photophysical properties of this compound could similarly be harnessed for creating novel optoelectronic materials, leveraging its potential for integration into π-extended conjugated systems (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSUFWPVXJGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



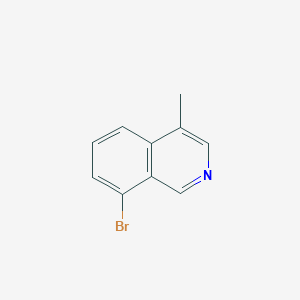
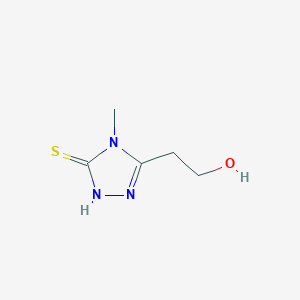
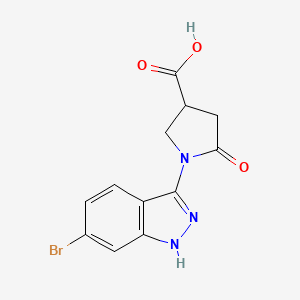
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
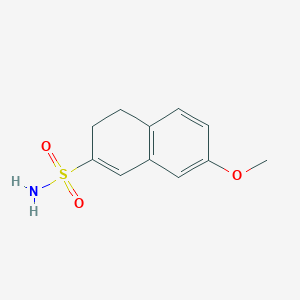
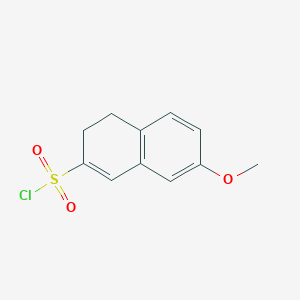
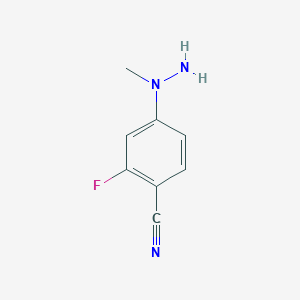

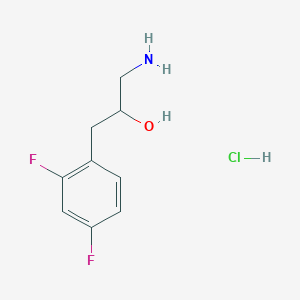

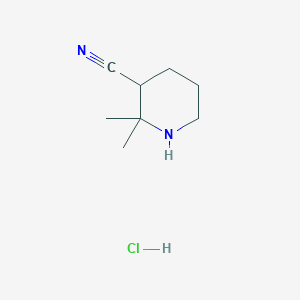
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

